molecular formula C20H20O4 B13023072 Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13023072
M. Wt: 324.4 g/mol
InChI Key: QOBNWHHIQULLMR-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate is a chemical compound with the molecular formula C20H20O4 and a molecular weight of 324.4 g/mol . This compound is known for its versatility and high purity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate typically involves the reaction of 3-ethoxy-4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 3-ethoxy-4-((4-methylbenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high purity and versatility make it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

prop-2-ynyl 3-ethoxy-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C20H20O4/c1-4-12-23-20(21)17-10-11-18(19(13-17)22-5-2)24-14-16-8-6-15(3)7-9-16/h1,6-11,13H,5,12,14H2,2-3H3

InChI Key

QOBNWHHIQULLMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=C(C=C2)C

Origin of Product

United States

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